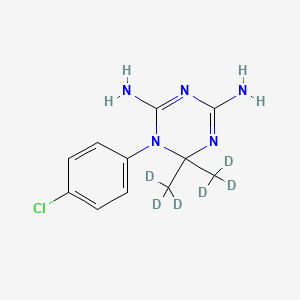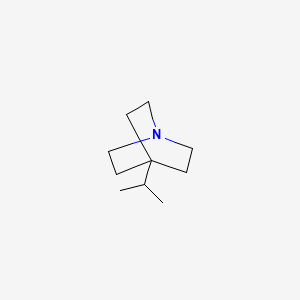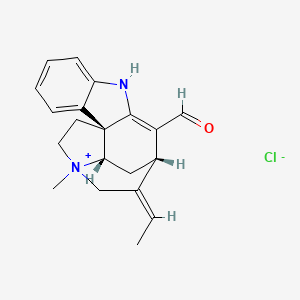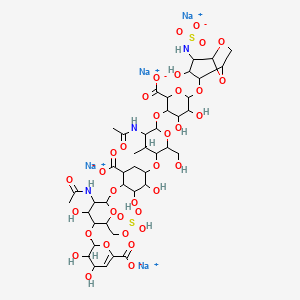
Cycloguanil D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cycloguanil D6 is the deuterium labeled Cycloguanil, which is a dihydrofolate reductase inhibitor.
Scientific Research Applications
Trypanosoma Brucei Inhibition : Cycloguanil is known as a dihydrofolate-reductase (DHFR) inhibitor. Recent research has demonstrated its effectiveness as an inhibitor of Trypanosoma brucei PTR1, a crucial enzyme in trypanosomatid parasites. This finding is pivotal for the development of treatments for human African trypanosomiasis, proposing cycloguanil derivatives as potential dual PTR and DHFR inhibitors (Landi et al., 2019).
Resistance Mechanisms in Malaria : Cycloguanil targets the DHFR-thymidylate synthase gene in Plasmodium falciparum. Studies have identified specific amino acid changes in this gene that contribute to cycloguanil resistance, offering insights into the mechanisms of drug resistance in malaria (Foote, Galatis, & Cowman, 1990).
Anti-Cancer Potential : Cycloguanil has been investigated for its potential anti-cancer activity. As a potent inhibitor of human DHFR, cycloguanil and its analogues have shown promise in in vitro studies against cancer cells, disrupting folate metabolism and STAT3-dependent gene expression (Brown et al., 2023).
Leishmaniasis Treatment : Cycloguanil pamoate has been used in the treatment of dermal and mucocutaneous infections of Leishmania braziliensis, showing a high cure rate with minimal systemic reactions (Peña Chavarría, Kotcher, & Lizano, 1968).
Inhibitors for Mutant Strains of Malaria : Development of novel analogues of cycloguanil to target mutant strains of Plasmodium falciparum DHFR, responsible for antifolate resistance, has been researched. These compounds have shown promising inhibition capabilities against resistant malaria parasites (Kamchonwongpaisan et al., 2004).
Pharmacokinetics and Drug Interaction Studies : Studies have investigated the interaction of cycloguanil with enzymes like CYP2D6 and CYP2C19, impacting the pharmacokinetics and efficacy of the drug in humans (Matthaei et al., 2018).
Drug Resistance and Structural Insights : Research on the molecular structure and activity relationship of cycloguanil analogs against PfDHFR-TS inhibitors has provided significant insights into drug resistance in malaria. This includes studies on differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum (Peterson, Milhous, & Wellems, 1990).
properties
Molecular Formula |
C11H8D6ClN5 |
|---|---|
Molecular Weight |
257.75 |
IUPAC Name |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3 |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






